5-Hydroxy-2-methylisonicotinic acid
Overview
Description
5-Hydroxy-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7NO3/c1-4-2-5 (7 (10)11)6 (9)3-8-4/h2-3,9H,1H3, (H,10,11)
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 153.14 .Scientific Research Applications
Biotransformation and Environmental Applications
- A study by Yang and Huang (2016) explored the biotransformation of 5-hydroxy-methylfurfural (5-HMF) into 2,5-furan-dicarboxylic acid (FDCA) using a bacterial isolate. This process is significant for converting lignocellulosic biomass into valuable chemicals, highlighting a potential environmental application of related compounds Yang & Huang, 2016.
Chemotherapeutic Research
- Research by Isler et al. (1955) synthesized and tested fifty-two derivatives of 2-methylisonicotinic acid hydrazide for their antitubercular activity. This study indicates the potential chemotherapeutic applications of derivatives of 5-Hydroxy-2-methylisonicotinic acid and related compounds in treating tuberculosis Isler et al., 1955.
Microbial Metabolism and Biodegradation
- Wright and Cain (1972) investigated the microbial metabolism of pyridinium compounds, focusing on the metabolism of 4-carboxy-1-methylpyridinium chloride by Achromobacter D. This study provides insight into the microbial degradation pathways of pyridine derivatives, which could have implications for environmental bioremediation Wright & Cain, 1972.
Cytostatic Activity
- Jasztold-Howorko et al. (2005) synthesized a compound starting from 2-methylisonicotinic acid that showed significant cytostatic activity in cultured cells, highlighting the potential of such compounds in cancer research Jasztold-Howorko et al., 2005.
Properties
IUPAC Name |
5-hydroxy-2-methylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)3-8-4/h2-3,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFCGNPCQFHNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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